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Compound of Interest

Compound Name:
3-[(2-

Fluorophenoxy)methyl]piperidine

CAS No.: 768358-04-9

Cat. No.: B1370833 Get Quote

Part 1: Chemical Identity & Core Properties
This molecule represents a "privileged scaffold" in medicinal chemistry—specifically, a 3-

substituted piperidine ether. It serves as a simplified, des-aryl structural analog to potent

Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine, and is frequently utilized in

Fragment-Based Drug Discovery (FBDD) to probe the steric and electronic requirements of the

orthosteric binding site in monoamine transporters (SERT, NET, DAT).

Nomenclature & Identification
Property Detail

IUPAC Name 3-[(2-Fluorophenoxy)methyl]piperidine

Common Synonyms
3-(2-Fluorophenoxymethyl)piperidine;

Piperidine, 3-[(2-fluorophenoxy)methyl]-

CAS Number 768358-04-9

Molecular Formula C₁₂H₁₆FNO

Molecular Weight 209.26 g/mol

SMILES FC1=CC=CC=C1OCC2CNCCC2

InChI Key DFSSBGQXURBSLS-UHFFFAOYSA-N
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Physicochemical Profile[2][3][4][5][6][7][8][9][10]
LogP (Predicted): ~2.3 – 2.6 (Optimal for BBB penetration).

pKa (Piperidine Nitrogen): ~9.8 (Predominantly protonated at physiological pH).

H-Bond Donors: 1 (Amine).

H-Bond Acceptors: 2 (Ether oxygen, Fluorine).

Part 2: Medicinal Chemistry Context[5][6][7][10][11]
The "Ortho-Fluoro" Effect
The specific inclusion of the 2-fluorine atom on the phenoxy ring is not arbitrary. In medicinal

chemistry, this substitution serves three distinct mechanistic functions:

Metabolic Blockade: The fluorine atom blocks the metabolically labile ortho-position,

preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), thereby

extending the compound's half-life (

).

Conformational Locking: The high electronegativity of fluorine induces a dipole-dipole

interaction with the ether oxygen, restricting the rotation of the phenyl ring. This "pre-

organizes" the molecule into a bioactive conformation that often favors binding to the S1

pocket of the Serotonin Transporter (SERT).

Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

value) without the steric bulk of a methyl or chloro group, facilitating passive diffusion across
the Blood-Brain Barrier (BBB).

Structural Homology
This scaffold acts as the "minimal pharmacophore" for several blockbuster drugs. It retains the

critical basic amine (protonated at pH 7.4) and the aromatic lipophile connected by a flexible

linker.
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vs. Paroxetine: Lacks the 4-(4-fluorophenyl) group and the benzodioxole moiety, making it a

valuable "negative control" or starting fragment to test the necessity of the secondary

aromatic ring.

vs. Femoxetine: Structurally homologous but lacks the 4-position substitution.

Part 3: Synthesis Protocol (Mitsunobu Route)[6]
Experimental Rationale: Direct nucleophilic substitution (SN2) of 2-fluorophenol with a 3-

halomethylpiperidine is often low-yielding due to the competing nucleophilicity of the piperidine

nitrogen and potential polymerization. Therefore, the Mitsunobu Etherification using an N-

protected piperidine alcohol is the authoritative, self-validating protocol.

Reagents & Materials[4][7][8][9][11][12][13]
Starting Material A:N-Boc-3-piperidinemethanol (CAS: 116574-71-1).

Starting Material B: 2-Fluorophenol (CAS: 367-12-4).

Coupling Agents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD).

Solvent: Anhydrous Tetrahydrofuran (THF).

Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: Ether Formation (Mitsunobu)

Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-piperidinemethanol (1.0

eq), 2-Fluorophenol (1.1 eq), and

(1.2 eq) in anhydrous THF (0.1 M concentration).

Activation: Cool the solution to 0°C under an inert nitrogen atmosphere.

Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C

to prevent hydrazine byproduct formation.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane

(1:1) to precipitate triphenylphosphine oxide (

). Filter off the solid.

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in

Hexanes) to isolate the intermediate: tert-butyl 3-[(2-fluorophenoxy)methyl]piperidine-1-

carboxylate.

Phase 2: N-Boc Deprotection
Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).

Acidolysis: Add TFA (20 eq) dropwise at 0°C.

Cleavage: Stir at room temperature for 2 hours.

Free Basing (Critical for Bioassays): Concentrate the reaction to remove excess TFA.

Redissolve the residue in DCM and wash with saturated aqueous

until the aqueous layer is pH ~9.

Isolation: Dry the organic layer over

, filter, and concentrate to yield the free base 3-[(2-Fluorophenoxy)methyl]piperidine as a
pale yellow oil.

Salt Formation (Optional): Treat with 1.0 eq of HCl in dioxane to generate the stable

hydrochloride salt for storage.

Part 4: Visualization of Workflows
Synthetic Pathway Logic
The following diagram illustrates the convergent synthesis strategy, highlighting the orthogonal

protection used to ensure chemoselectivity.
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Figure 1: Convergent synthesis via Mitsunobu etherification followed by acidolytic deprotection.

SAR & Pharmacophore Mapping
This diagram explains why this molecule binds to monoamine transporters, mapping chemical

features to biological effects.
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold features to biological

outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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